REACTION_CXSMILES
|
[Br:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][CH2:7][C:8](N(OC)C)=[O:9])=[C:4]([O:16][CH3:17])[CH:3]=1.[CH:18]1([Mg]Br)[CH2:20][CH2:19]1.[NH4+].[Cl-]>C1COCC1>[Br:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][CH2:7][C:8]([CH:18]2[CH2:20][CH2:19]2)=[O:9])=[C:4]([O:16][CH3:17])[CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(OCC(=O)N(C)OC)C=C1)OC
|
Name
|
cyclopropylmagnesium bromide
|
Quantity
|
39.5 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was subsequently extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(OCC(=O)C2CC2)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.03 mmol | |
AMOUNT: MASS | 1.72 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |